molecular formula C16H14N2O2 B8354093 (1H-Indol-7-yl)-carbamic acid benzyl ester

(1H-Indol-7-yl)-carbamic acid benzyl ester

Cat. No. B8354093
M. Wt: 266.29 g/mol
InChI Key: NHSHQNSOEFPNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Indol-7-yl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1H-Indol-7-yl)-carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-7-yl)-carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1H-Indol-7-yl)-carbamic acid benzyl ester

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-(1H-indol-7-yl)carbamate

InChI

InChI=1S/C16H14N2O2/c19-16(20-11-12-5-2-1-3-6-12)18-14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2,(H,18,19)

InChI Key

NHSHQNSOEFPNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Equip a 12-L reaction flask with a cooling bath, air driven stirring apparatus, addition funnel, and thermometer probe. Thoroughly purge the flask with nitrogen, charge 7-aminoindole (352 g, 2.663 moles), CH2Cl2 (5.30 L, 15 volumes) and 2N NaOH (1.76 L, 3.515 moles). After cooling the biphasic solution to less than 10° C., benzyl chloroformate (500 g, 2.929 moles) add dropwise at such a rate so as to maintain the temperature at less than 10° C. over one hour. Stir the reaction vigorously for 1 hour until complete by TLC. Separate the layers and extract the aqueous layer with CH2Cl2 (1.7 L). Combine the organic layers, wash with 2N NaOH (2×2 L), and dry over Na2SO4. After filtering off the drying agent, concentrate the filtrate in vacuo to a volume of ˜1.5 L resulting in thin dark mixture. Gradually exchange the solvent using heptane (˜4 L) to form a thick sand-like slurry and increase the bath temperature to 50-60° C. Concentrate to a volume of ˜1.5 L, filter while hot (50-60° C.), wash with warm (45° C.) heptane (1 L) and RT heptane (1 L), and dry to yield 683.5 g (96.7%) of the title compound as light purple solid. 1H-NMR(DMSO-d6, 300 MHz), δ 10.79 (br s, 1H), 9.42 (br s, 1H), 7.20-7.56 (m, 8H), 6.92 (t, 1H), 6.41 (dd, 1H), 5.18(s, 1H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step Two
Quantity
5.3 L
Type
reactant
Reaction Step Two
Name
Quantity
1.76 L
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Yield
96.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.